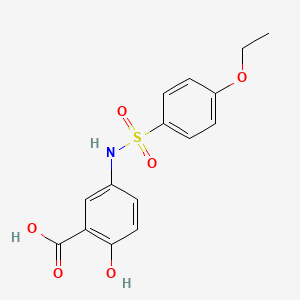

5-(4-ETHOXYBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID

Description

5-(4-Ethoxybenzenesulfonamido)-2-hydroxybenzoic acid is a benzoic acid derivative featuring a sulfonamide group linked to a 4-ethoxybenzene moiety. This compound’s design suggests applications in medicinal chemistry, possibly as an anti-inflammatory or antimicrobial agent, though further studies are required for confirmation.

Propriétés

IUPAC Name |

5-[(4-ethoxyphenyl)sulfonylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6S/c1-2-22-11-4-6-12(7-5-11)23(20,21)16-10-3-8-14(17)13(9-10)15(18)19/h3-9,16-17H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXRLTTUPKKFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxybenzenesulfonamido)-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the sulfonation of 4-ethoxyaniline followed by coupling with 2-hydroxybenzoic acid under specific reaction conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Ethoxybenzenesulfonamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Applications De Recherche Scientifique

5-(4-Ethoxybenzenesulfonamido)-2-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-(4-ethoxybenzenesulfonamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. The hydroxybenzoic acid moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Group Analysis

- Ethoxy vs. Furan/Azo/Pyridyl Substituents : The ethoxy group in the target compound is less polar than the furan ring () but more lipophilic than the sulfonic acid () or pyridyl groups (). This may enhance membrane permeability compared to and .

- Sulfonamide vs. Sulfonyl/Sulfonic Acid : The sulfonamide group (target, ) offers hydrogen-bonding capacity, whereas sulfonyl () and sulfonic acid () groups are more polar, favoring aqueous solubility .

- Azo Group Absence : Unlike and , the target lacks an azo group, reducing conjugation-related stability issues or photodegradation risks .

Physicochemical Properties

- Acidity : The carboxylic acid (pKa ~2-3) and hydroxyl groups make the target more acidic than 4-hydroxybenzoic acid (pKa ~4.5) .

- Solubility : The ethoxy group’s moderate hydrophobicity may reduce water solubility compared to sulfonic acid derivatives () but improve lipid solubility relative to 4-hydroxybenzoic acid .

Activité Biologique

5-(4-Ethoxybenzenesulfonamido)-2-hydroxybenzoic acid is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula: C13H15N1O5S

- Molecular Weight: 295.33 g/mol

- Functional Groups: Sulfonamide, hydroxy, ethoxy

The biological activity of 5-(4-ethoxybenzenesulfonamido)-2-hydroxybenzoic acid primarily revolves around its ability to inhibit specific enzymes and modulate biochemical pathways:

- Inhibition of Enzymes: Similar compounds in the sulfonamide class have been shown to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways .

- Anti-inflammatory Properties: The hydroxyl group at position 2 may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Antimicrobial Activity: Sulfonamides are traditionally known for their antibacterial properties. This compound's structure suggests potential efficacy against bacterial infections.

- Anti-cancer Potential: Studies have indicated that sulfonamide derivatives can interfere with cancer cell proliferation. The compound's ability to inhibit specific protein interactions may provide a pathway for cancer treatment .

- Analgesic Effects: The compound may exhibit pain-relieving properties, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Antibacterial Efficacy

A study conducted on various sulfonamide derivatives, including 5-(4-ethoxybenzenesulfonamido)-2-hydroxybenzoic acid, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was found to be in the range of 32-64 μg/mL, indicating moderate potency compared to standard antibiotics .

Case Study 2: Anti-cancer Activity

In vitro studies showed that the compound could inhibit the growth of certain cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 μM, suggesting a promising lead for further development in oncology .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.